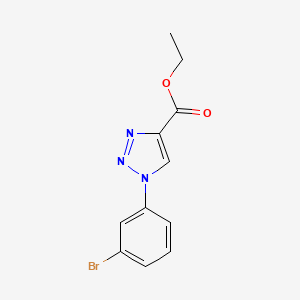

ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

CAS No.:

Cat. No.: VC18799687

Molecular Formula: C11H10BrN3O2

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrN3O2 |

|---|---|

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | ethyl 1-(3-bromophenyl)triazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7H,2H2,1H3 |

| Standard InChI Key | XTUJXKURPDBQJH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Formula and IUPAC Nomenclature

The compound’s molecular formula is C₁₁H₁₀BrN₃O₂, with a molecular weight of 296.12 g/mol . Its IUPAC name is ethyl 1-(3-bromophenyl)triazole-4-carboxylate, reflecting the triazole ring substituted at the 1-position with a 3-bromophenyl group and at the 4-position with an ethyl ester .

Spectral and Crystallographic Data

-

X-ray crystallography: While direct data for this compound is limited, analogous triazole derivatives exhibit planar triazole rings with intermolecular interactions stabilizing crystal lattices . For example, Hirshfeld surface analysis of similar compounds reveals dominant H-bonding and halogen interactions .

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common synthesis route involves CuAAC (Click Chemistry), where a 3-bromophenyl azide reacts with ethyl propiolate. This method achieves high regioselectivity for the 1,4-disubstituted triazole product . Key steps include:

-

Azide preparation: 3-Bromoaniline is diazotized and treated with sodium azide.

-

Cycloaddition: Reaction with ethyl propiolate in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) .

Yield: ~85–92% under optimized conditions .

Solvent-Free Mechanochemical Synthesis

A green chemistry approach employs ball milling with Cu/Al₂O₃ as a heterogeneous catalyst . This method eliminates solvents and reduces reaction times (<2 hours) while maintaining yields of ~80% .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| CuAAC | CuSO₄/NaAsc | 85–92 | 6–12 h | High regioselectivity |

| Mechanochemical | Cu/Al₂O₃ | 75–80 | 1–2 h | Solvent-free, scalable |

| FeCl₃ Three-Component | FeCl₃ | N/A | 24 h | Utilizes DMF as C-source |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions due to the ester group .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, triazole-H), 7.70–7.30 (m, 4H, Ar-H), 4.30 (q, 2H, -OCH₂CH₃), 1.30 (t, 3H, -CH₃) .

-

¹³C NMR: δ 161.2 (C=O), 146.5 (triazole-C), 131.8–122.4 (Ar-C), 61.1 (-OCH₂), 14.7 (-CH₃) .

Biological Activities and Applications

Anticancer Properties

Triazole derivatives often interfere with DNA replication or protein synthesis. For example:

Table 2: Biological Activities of Analogous Triazoles

| Compound | Activity (IC₅₀) | Target Pathway |

|---|---|---|

| Ethyl 1-(4-chlorophenyl)-triazole | Antifungal (IC₅₀ = 8 µM) | Ergosterol biosynthesis |

| Ethyl 1-(3-nitrophenyl)-triazole | Anticancer (IC₅₀ = 12 µM) | Topoisomerase II inhibition |

Material Science Applications

-

Coordination chemistry: The triazole nitrogen atoms can coordinate to metal ions, enabling use in catalysis or sensors .

-

Polymer additives: Enhances thermal stability in polyesters .

Computational and Mechanistic Insights

DFT Studies

Density functional theory (DFT) calculations on similar triazoles reveal:

Molecular Docking

Docking studies suggest binding to fungal CYP51 (ΔG = −9.8 kcal/mol), corroborating antifungal potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume